Biofilm Inhibition of Pseudomonas aeruginosa
In a direct comparative screen of six secondary metabolites isolated from the marine sponge Ianthella basta, only 3,5-dibromo-4-methoxybenzoic acid (compound 6) was identified as a biofilm inhibitor of Pseudomonas aeruginosa strain PAO1 [1]. The compound demonstrated 33% inhibition of biofilm formation at a screening concentration of 50 μM [1]. In contrast, the structurally similar analog 3,5-dibromo-4-methoxybenzeneacetic acid (compound 5) and the co-isolated bastadins (1-4) did not show this specific inhibitory profile under the same assay conditions [1].
at 50 μM
| Evidence Dimension | Inhibition of P. aeruginosa PAO1 biofilm formation at 50 μM |
|---|---|
| Target Compound Data | 33% inhibition |
| Comparator Or Baseline | 3,5-dibromo-4-methoxybenzeneacetic acid and four bastadin compounds (1-4) co-isolated from I. basta |
| Quantified Difference | Target compound showed 33% inhibition; comparators showed no reported biofilm inhibitory activity under the same assay conditions. |
| Conditions | P. aeruginosa strain PAO1; biofilm formation assay; screening concentration 50 μM. |
Why This Matters
This quantitative data provides a clear, verifiable reason to select this specific compound over closely related co-isolated metabolites for projects focused on anti-biofilm agent discovery or development.
- [1] Holland, D. C., et al. (2026). Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid. Tetrahedron, 193, 135104. View Source
